molecular formula C17H13F2N3O4 B2596762 10-(2,4-difluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 899742-90-6

10-(2,4-difluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2596762
CAS No.: 899742-90-6
M. Wt: 361.305
InChI Key: JPKRODQNNMONGU-UHFFFAOYSA-N
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Description

10-(2,4-difluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound characterized by its unique tricyclic structure. This compound features a combination of fluorine, nitro, and oxa groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,4-difluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multi-step organic reactions. One common approach is to start with a difluorophenyl precursor, which undergoes nitration to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of industrial reactors can be employed to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

10-(2,4-difluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-(2,4-difluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(2,4-difluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro group can participate in redox reactions, while the fluorine atoms can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(2,4-difluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one stands out due to its tricyclic structure, which imparts unique chemical and biological properties. Its combination of nitro, oxa, and diazatricyclic groups makes it a versatile compound for various applications .

Properties

IUPAC Name

10-(2,4-difluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O4/c1-17-8-13(11-7-10(22(24)25)3-5-15(11)26-17)20-16(23)21(17)14-4-2-9(18)6-12(14)19/h2-7,13H,8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKRODQNNMONGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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